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molecular formula C12H18N2O4 B4686065 ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate CAS No. 39215-52-6

ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate

Cat. No. B4686065
M. Wt: 254.28 g/mol
InChI Key: QKLTUZKTQSIWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04782165

Procedure details

A slurry of this crude intermediate [containing 10.6 g (0.108 mol) of 4-methyl-4-imidazolin-2-one by assay] in 51.8 g of sulfolane and 100 ml of chloroform was cooled to ice bath temperature in a 3-necked round bottom flask equipped with reflux condenser, nitrogen inlet, nitrogen outlet, mechanical stirrer and addition funnel and 71.8 g (0.540 mol) of AlCl3 added portionwise. After the addition was complete, the temperature of the bath was raised to 75° C. and 29.0 g (0.151 mol) of ethyl 5-ethoxycarbonylpentanoyl chloride added dropwise over a 60 minute period. On heating an additional 1.5 hours, tlc (silica gel, methanol/ethyl acetate 1:4, UV followed by phosphomolybdic acid visualization) suggested the complete consumption of starting material and the formation of the desired ketoester. The reaction mixture was then poured onto 500 ml of ice containing 16 g of sodium carbonate dissolved in 50 ml of water. The aqueous hydrolysis mixture was stirred rapidly while 400 ml of ethyl ether was added. After 15 minutes the precipitated solid was removed by filtration, washed with ether and dried overnight under vacuum to afford 30.0 g of tan solid shown to be 76% pure by hplc analysis (83% yield corrected for purity). The solid was recrystallized from 1:1 ethanol:water to yield 16.7 g of purified title product, homogeneous by hplc and tlc, m.p. 170°-172° C., identical in physical properties to the product of the preceding Example.
[Compound]
Name
crude intermediate
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
0.108 mol
Type
reactant
Reaction Step One
Quantity
51.8 g
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
71.8 g
Type
reactant
Reaction Step Two
Name
ethyl 5-ethoxycarbonylpentanoyl chloride
Quantity
29 g
Type
reactant
Reaction Step Three
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
phosphomolybdic acid
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=[O:7])[NH:5][CH:6]=1.[Al+3].[Cl-].[Cl-].[Cl-].C([CH:14]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:15][CH2:16][CH2:17][C:18](Cl)=[O:19])C.CO.C(OCC)(=O)C>S1(CCCC1)(=O)=O.C(Cl)(Cl)Cl.OP(O)=O.O[Mo](O)(=O)=O>[CH3:1][C:2]1[NH:3][C:4](=[O:7])[NH:5][C:6]=1[C:18](=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14][C:21]([O:23][CH2:24][CH3:25])=[O:22] |f:1.2.3.4,6.7,10.11|

Inputs

Step One
Name
crude intermediate
Quantity
10.6 g
Type
reactant
Smiles
Name
Quantity
0.108 mol
Type
reactant
Smiles
CC=1NC(NC1)=O
Name
Quantity
51.8 g
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
71.8 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
ethyl 5-ethoxycarbonylpentanoyl chloride
Quantity
29 g
Type
reactant
Smiles
C(C)C(CCCC(=O)Cl)C(=O)OCC
Step Four
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(C)(=O)OCC
Step Five
Name
phosphomolybdic acid
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OP(=O)O.O[Mo](=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The aqueous hydrolysis mixture was stirred rapidly while 400 ml of ethyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux
ADDITION
Type
ADDITION
Details
condenser, nitrogen inlet, nitrogen outlet, mechanical stirrer and addition funnel
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
On heating an additional 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the complete consumption of starting material
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured onto 500 ml of ice containing 16 g of sodium carbonate
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 50 ml of water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After 15 minutes the precipitated solid was removed by filtration
Duration
15 min
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried overnight under vacuum
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(NC1C(CCCCC(=O)OCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 109.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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